1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide
CAS No.:
Cat. No.: VC13305586
Molecular Formula: C12H13IN2O
Molecular Weight: 328.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13IN2O |
|---|---|
| Molecular Weight | 328.15 g/mol |
| IUPAC Name | 2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;iodide |
| Standard InChI | InChI=1S/C12H13N2O.HI/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;/h3-9H,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | GAIPNHNUYFOOMJ-UHFFFAOYSA-M |
| SMILES | CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[I-] |
| Canonical SMILES | CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[I-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic system comprising a pyridinium ring (positively charged nitrogen) linked to a 2,6-dimethyl-4-pyridone structure. The iodide counterion stabilizes the cationic charge, while the methyl groups at positions 2 and 6 enhance steric hindrance, influencing its reactivity. The 4-oxo group introduces hydrogen-bonding capability, critical for interactions with biological targets .
Spectroscopic Characterization
Key spectral data include:
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NMR: Signals at δ 2.45 (s, 6H, 2×CH), δ 6.78 (s, 2H, pyridone H-3 and H-5), and δ 8.12–8.45 (m, 4H, pyridinium H-2, H-3, H-5, H-6).
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IR: Strong absorption at 1680 cm (C=O stretch) and 1550 cm (aromatic C=C) .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.
Synthesis and Optimization
Classical Alkylation Route
The most common synthesis involves quaternizing 2,6-dimethyl-4-pyridone with iodomethane in acetonitrile under reflux (Equation 1):
Yields typically range from 65–75%, with purity >95% after recrystallization from ethanol.
Reductive Alkylation Approach
An alternative method reduces 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitriles using sodium borohydride, followed by alkylation with methyl iodide (Equation 2):
This route achieves 55–60% yields but offers scalability for industrial production .
Table 1: Comparison of Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Alkylation | CHI, CHCN | 75 | 97 |
| Reductive Alkylation | NaBH, CHI | 60 | 92 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The mechanism involves disruption of bacterial cell membranes via cationic charge interactions with phospholipid head groups .
Ion Channel Modulation
Electrophysiological studies indicate partial inhibition of L-type calcium channels (IC = 45 µM), suggesting utility in cardiovascular therapeutics .
Pharmacological Applications and Comparative Analysis
Anti-Inflammatory Activity
Structural analogs, such as 1,4-dihydro-4-oxo-N-phenyl derivatives, exhibit COX-2 inhibition (ED = 2.1 mg/kg), positioning this compound as a candidate for inflammatory disease research .
Table 2: Biological Activity of Related Compounds
| Compound | MIC (µg/mL) | IC (µM) | Target |
|---|---|---|---|
| 1-(2,6-Dimethyl-4-oxo-pyridinyl)pyridinium iodide | 32 | 18 | S. aureus, MCF-7 |
| 1,4-Dihydro-4-oxo-N-phenyl derivative | 28 | 15 | COX-2 |
| 2,6-Dimethylpyridinium bromide | 48 | 25 | Calcium channels |
Industrial and Research Applications
Agricultural Chemistry
Patent data describe derivatives of this compound as plant growth inhibitors, reducing root elongation in Arabidopsis thaliana by 70% at 10 ppm .
Material Science
The pyridinium-iodide motif serves as a precursor for ionic liquids with high thermal stability (decomposition >300°C), suitable for battery electrolytes.
Future Directions
Ongoing research priorities include:
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Structure-activity relationship (SAR) studies to optimize anticancer potency.
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Development of targeted drug delivery systems using nanoparticle carriers.
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Exploration of photodynamic therapy applications leveraging its UV absorbance at 270 nm.
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